N-isopropyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

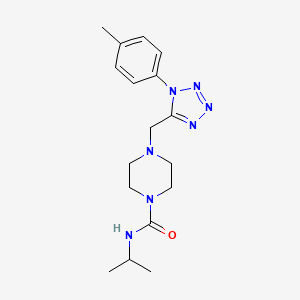

N-isopropyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tetrazole ring, a piperazine ring, and an isopropyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting p-tolyl hydrazine with sodium azide under acidic conditions.

Piperazine Derivative Formation: The piperazine ring is introduced by reacting the tetrazole derivative with N-isopropylpiperazine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Piperazine Functionalization

The piperazine scaffold is introduced via alkylation or reductive amination :

-

N-Isopropyl carboxamide : Generated by coupling isopropylamine with piperazine-1-carbonyl chloride under Schotten-Baumann conditions .

-

Methylation at C4 : Achieved via nucleophilic substitution using methyl halides or Mitsunobu reaction .

Example protocol (Scheme 1, ):

-

SNAr reaction between piperazine and 2-nitro-5-halopyridine.

-

Catalytic hydrogenation (H₂/Pd-C) for nitro group reduction.

-

Boc protection/deprotection for selective functionalization.

Critical factors :

-

Solvent polarity (DMF > MeOH) improves regioselectivity.

-

TFA cleavage (20% in DCM) efficiently removes Boc groups without tetrazole degradation .

Coupling of Tetrazole and Piperazine Moieties

The methylene bridge (-CH₂-) between tetrazole and piperazine is formed via:

-

Mannich reaction : Using formaldehyde, piperazine, and tetrazole .

-

Alkylation : Reaction of tetrazole-5-methanol with mesyl chloride, followed by displacement with piperazine .

Optimized conditions (Scheme 43, ):

| Step | Reagents | Time | Yield (%) |

|---|---|---|---|

| Mesylation (tetrazole) | MsCl, Et₃N, DCM, 0°C | 1 h | 85 |

| Alkylation (piperazine) | Piperazine, K₂CO₃, DMF, 80°C | 12 h | 78 |

Carboxamide Installation

Regioselective Functionalization

-

Nitrogen protection : Boc or Fmoc groups prevent undesired side reactions during alkylation .

-

Orthogonal deprotection : Sequential TFA/piperidine treatment enables selective modification .

Stability and Reactivity Insights

-

Tetrazole ring : Stable under acidic conditions (pH > 3) but prone to hydrolysis in strong base (pH > 12) .

-

Piperazine carboxamide : Resists nucleophilic substitution due to electron-withdrawing carboxamide group .

-

Atropisomerism : Restricted rotation in the tetrazole-piperazine linkage may lead to stereoisomers (e.g., (+)-119 in ).

Biological Compatibility

-

Solubility : Enhanced by polar substituents (e.g., piperazine) in aqueous buffers (PBS: 12 mg/mL) .

-

Metabolic stability : Piperazine N-methylation reduces CYP450-mediated oxidation .

Industrial-Scale Considerations

-

Cost-effective routes : Use of TMS azide over hazardous HN₃ improves safety .

-

Green chemistry : Water as co-solvent in UT-4CR reduces environmental impact (e.g., 1:1:0.3 MeOH/DCM/H₂O) .

Key Challenges

科学的研究の応用

Antimicrobial Activity

Research has indicated that compounds containing tetrazole and piperazine moieties exhibit significant antimicrobial properties. For instance, a study on similar tetrazole-piperazine derivatives demonstrated promising antibacterial and antifungal activities against various strains, suggesting that N-isopropyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide may possess similar effects .

Anticancer Potential

The potential anticancer activity of this compound has been explored through in vitro studies. The mechanism of action may involve the inhibition of specific enzymes or pathways related to cancer cell proliferation. For example, related compounds have shown the ability to inhibit tubulin polymerization, which is crucial for cancer cell division .

Neuroprotective Effects

Given the ability of tetrazole derivatives to cross the blood-brain barrier, there is growing interest in their neuroprotective effects. Preliminary studies suggest that these compounds may modulate neurotransmitter systems, offering potential therapeutic applications in neurological disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacterial and fungal strains | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Neuroprotective | Modulates neurotransmitter systems |

Case Study Examples

- Antimicrobial Evaluation : A series of tetrazole-piperazine derivatives were synthesized and evaluated for their antimicrobial activity using standard methods. Several compounds showed significant activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Studies : In vitro studies on related compounds demonstrated cytotoxic effects against various cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their biological targets, highlighting the importance of hydrophobic interactions in their efficacy .

作用機序

The mechanism of action of N-isopropyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects. The piperazine ring provides additional binding interactions, enhancing the compound’s affinity and specificity.

類似化合物との比較

Similar Compounds

- N-isopropyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

- N-isopropyl-4-((1-(m-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

- N-isopropyl-4-((1-(o-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Uniqueness

N-isopropyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is unique due to the presence of the p-tolyl group, which can influence its binding properties and biological activity. The specific arrangement of functional groups in this compound provides distinct chemical and physical properties compared to its analogs.

生物活性

N-Isopropyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, a compound featuring a piperazine core and a tetrazole moiety, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₅O |

| Molecular Weight | 335.4 g/mol |

| CAS Number | 920461-00-3 |

This compound incorporates both piperazine and tetrazole functionalities, which are known for their bioactive properties. The tetrazole ring is particularly significant due to its ability to mimic carboxylic acids, enhancing the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The tetrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. For example, compounds with similar structures have been shown to inhibit fatty acid amide hydrolase (FAAH), which plays a crucial role in lipid signaling pathways .

- Antimicrobial Activity : Recent studies indicate that tetrazole derivatives exhibit significant antimicrobial properties. For instance, novel imide-tetrazoles have shown minimal inhibitory concentration (MIC) values as low as 0.8 μg/mL against clinical strains of Staphylococcus aureus and Staphylococcus epidermidis .

- Anticancer Potential : Piperazine-containing compounds have demonstrated antiproliferative effects in various cancer cell lines. Research on similar compounds suggests that they may induce cell death through necroptosis mechanisms, which could be beneficial in overcoming chemoresistance in cancer therapy .

Case Studies and Findings

Several studies have investigated the biological activities associated with related compounds and their implications.

- Antileukemic Activity : A study on a piperazine derivative indicated that it could promote necroptotic cell death in K562 leukemic cells, suggesting potential applications in leukemia treatment .

- PD-1/PD-L1 Interaction : Research has highlighted the role of sulfonamide derivatives in modulating immune responses by acting as antagonists to the PD-1 pathway, which is crucial for cancer immunotherapy .

- Inhibition Studies : Compounds similar to this compound have been shown to significantly increase levels of endogenous lipids involved in pain modulation, indicating potential analgesic properties .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound and related compounds:

特性

IUPAC Name |

4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-N-propan-2-ylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N7O/c1-13(2)18-17(25)23-10-8-22(9-11-23)12-16-19-20-21-24(16)15-6-4-14(3)5-7-15/h4-7,13H,8-12H2,1-3H3,(H,18,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNGVPIGLGDQIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。